molecular formula C16H25BO3 B6592492 2-(4-Cyclohexylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2096337-25-4

2-(4-Cyclohexylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6592492
CAS No.: 2096337-25-4
M. Wt: 276.2 g/mol
InChI Key: BVIRFOZNBUFRBT-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . This compound features a furan ring substituted with a cyclohexyl group and a boronic ester moiety, making it a versatile building block in synthetic chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a furan derivative with a boronic ester precursor. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of boronic esters like this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group yields boronic acids, while Suzuki-Miyaura coupling results in the formation of biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Cyclohexylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its cyclohexyl-substituted furan ring, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for the synthesis of complex molecules with specific structural and functional characteristics .

Properties

IUPAC Name

2-(4-cyclohexylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO3/c1-15(2)16(3,4)20-17(19-15)14-10-13(11-18-14)12-8-6-5-7-9-12/h10-12H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIRFOZNBUFRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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